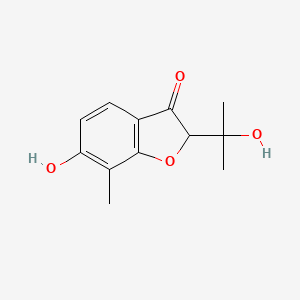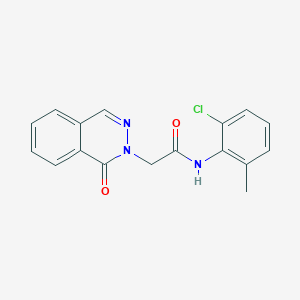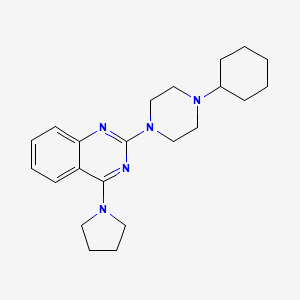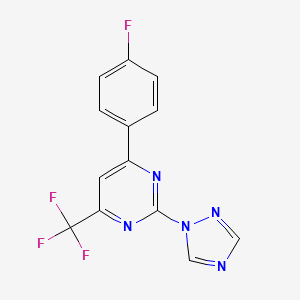![molecular formula C20H24ClN5O B4464086 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4464086.png)
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
説明
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, commonly known as CMPD-1, is a small molecule that has been widely used in scientific research applications. It is a potent and selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CMPD-1 inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby blocking the access of ATP to the active site. This leads to a decrease in CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the pro-apoptotic protein Bad. CMPD-1 has also been shown to inhibit the Wnt signaling pathway by blocking CK2-mediated phosphorylation of β-catenin, a key component of the pathway. In addition, CMPD-1 has been shown to inhibit the proliferation of various cancer cell lines, and to sensitize them to chemotherapy.
実験室実験の利点と制限
CMPD-1 has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which allows for specific targeting of this kinase. It has also been shown to have low toxicity in vitro and in vivo, which makes it a suitable tool for studying the role of CK2 in various cellular processes. However, CMPD-1 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experimental settings. In addition, its potency and selectivity can vary depending on the experimental conditions, which can affect the interpretation of the results.
将来の方向性
There are several future directions for research on CMPD-1. One area of interest is the role of CK2 in the regulation of autophagy, a cellular process that plays a key role in maintaining cellular homeostasis. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CMPD-1. Finally, the use of CMPD-1 in combination with other drugs for the treatment of cancer is an area of active research.
科学的研究の応用
CMPD-1 has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. CMPD-1 has also been used to investigate the role of CK2 in the regulation of the Wnt signaling pathway, which is involved in embryonic development and cancer.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h4-6,13-14H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGOGMZFQUDPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4464013.png)
![6-(4-chlorobenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464018.png)
![2-cyclopentyl-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4464020.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4464021.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464030.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4464038.png)
![N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4464054.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4464058.png)
![3-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4464063.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464083.png)
